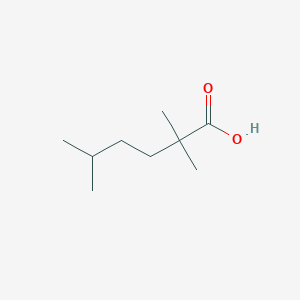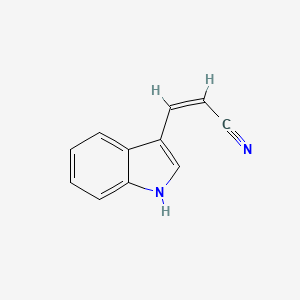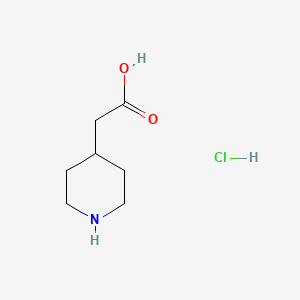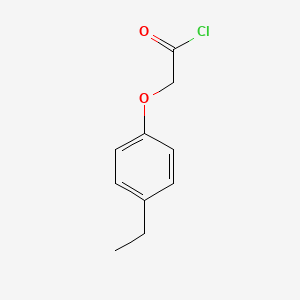
(4-乙基苯氧基)乙酰氯
货号 B1315943
CAS 编号:
167762-94-9
分子量: 198.64 g/mol
InChI 键: ACDQQTPPIQNNLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Ethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “(4-Ethylphenoxy)acetyl chloride” were not found, general methods for the synthesis of chloroesters involve the reaction of ethers with acyl chlorides . This process can be catalyzed by various substances, including nano-ZnO .Molecular Structure Analysis
The molecular structure of “(4-Ethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis
Acyl chlorides, such as “(4-Ethylphenoxy)acetyl chloride”, are known to be extremely reactive. They are susceptible to attack by nucleophiles, resulting in the replacement of the chlorine atom . They can react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia or amines to form amides .Physical And Chemical Properties Analysis
“(4-Ethylphenoxy)acetyl chloride” has a molecular weight of 198.65 . Further specific physical and chemical properties were not found in the search results.科学研究应用
-
Proteomics Research
- Application Summary : “(4-Ethylphenoxy)acetyl chloride” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the synthesis of other compounds or as a reagent in certain reactions.
-
Synthesis of New Compounds
- Application Summary : A study mentioned the use of a similar compound, N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides, in the synthesis of new compounds . While not exactly “(4-Ethylphenoxy)acetyl chloride”, it’s possible that this compound could be used in a similar manner.
- Results or Outcomes : The study found that most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR .
-
Biochemical Research
-
Acetylation Reactions
-
Pharmaceutical Research
- Application Summary : Compounds similar to “(4-Ethylphenoxy)acetyl chloride”, such as N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides, have been synthesized and assessed as inhibitors of enoyl ACP reductase and DHFR . This suggests that “(4-Ethylphenoxy)acetyl chloride” could potentially be used in the synthesis of new pharmaceuticals.
- Results or Outcomes : The study found that most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR .
-
Chemical Industry
- Application Summary : Acetyl chloride, a compound similar to “(4-Ethylphenoxy)acetyl chloride”, is used for acetylation reactions . Acetylation is the process of introducing an acetyl group into a molecule. “(4-Ethylphenoxy)acetyl chloride” could potentially be used in a similar manner in the chemical industry.
安全和危害
属性
IUPAC Name |
2-(4-ethylphenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDQQTPPIQNNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571472 |
Source


|
| Record name | (4-Ethylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenoxy)acetyl chloride | |
CAS RN |
167762-94-9 |
Source


|
| Record name | (4-Ethylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别

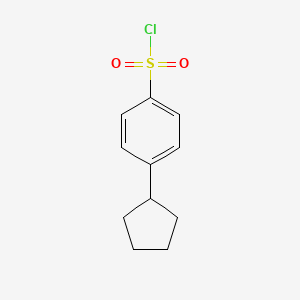
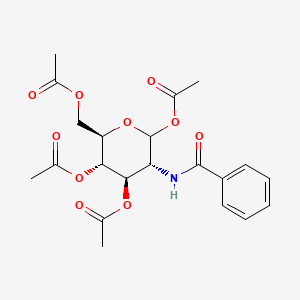
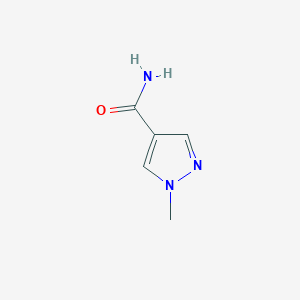

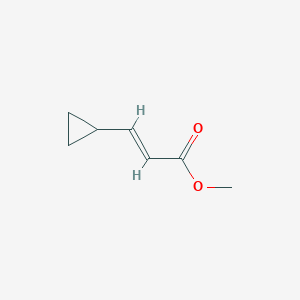
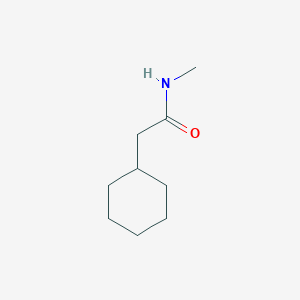

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)
